(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE: is a chemical compound that belongs to the class of pyrrolidine carboxylates It features a tert-butyl ester group, a pyrrolidine ring, and an aminothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminothiazole group. The tert-butyl ester group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
Uniqueness
(S)-TERT-BUTYL 2-(2-AMINOTHIAZOL-4-YL)PYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminothiazole moiety, in particular, sets it apart from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
tert-butyl 2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14) |
InChI Key |
FENBXFSBJDNUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.